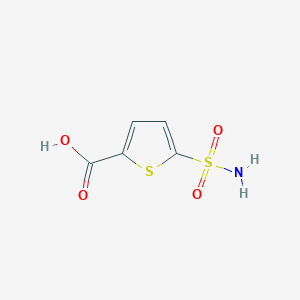

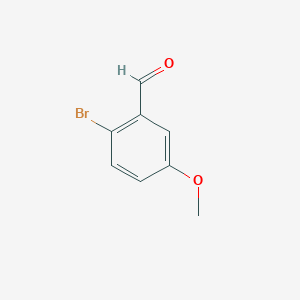

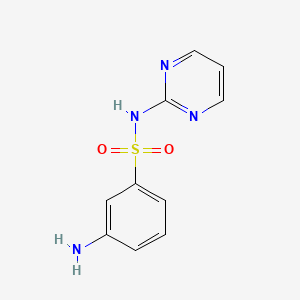

![molecular formula C6H11NO4 B1267530 3-[(Ethoxycarbonyl)amino]propanoic acid CAS No. 4244-81-9](/img/structure/B1267530.png)

3-[(Ethoxycarbonyl)amino]propanoic acid

説明

Synthesis Analysis

The synthesis of 3-[(Ethoxycarbonyl)amino]propanoic acid derivatives involves multi-step chemical reactions, starting from basic organic compounds to achieve the desired chemical structure. For example, one pathway involves the esterification and etherification of 4-methylsalicylic acid, leading to ethyl 2-ethoxy-4-methylbenzonate, which undergoes further carboxylation and selective hydrolysis to yield a compound related to 3-[(Ethoxycarbonyl)amino]propanoic acid with an overall yield of 58% (W. Mi, 2006).

Molecular Structure Analysis

The molecular structure of compounds related to 3-[(Ethoxycarbonyl)amino]propanoic acid has been thoroughly investigated using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. These studies reveal that such compounds often crystallize in specific space groups and are stabilized by various intermolecular interactions, including hydrogen bonds and π-interactions, which play a crucial role in their structural conformation (P. Venkatesan et al., 2016).

Chemical Reactions and Properties

Compounds like 3-[(Ethoxycarbonyl)amino]propanoic acid participate in various chemical reactions that modify their structure and properties. These reactions include condensation polymerization, where N-dithiocarbonyl ethoxycarbonyl-amino acids are synthesized from amino acids and ethyl chlorocarbonate at low temperatures to form polypeptides (T. Higashimura et al., 1966).

Physical Properties Analysis

The physical properties of these compounds, such as their solubility, melting points, and crystal structures, are influenced by their molecular structure and intermolecular interactions. The detailed characterization of these properties aids in understanding the material's behavior in various conditions and potential applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other chemical species, are critical for designing synthetic pathways and understanding the compound's behavior in biological systems. Studies focusing on the ethoxycarbonylation reactions and subsequent transformations provide insight into the versatility of these compounds in synthetic organic chemistry (M. Paik & Kyoung‐Rae Kim, 2004).

科学的研究の応用

Biocatalysis in Synthesis

Mukherjee and Martínez (2011) explored the use of commercial lipases as biocatalysts for synthesizing precursors of β-substituted-γ-amino acids, using various aliphatic and aromatic 3-substituted-3-cyano-2-(ethoxycarbonyl)propanoic acid ethyl esters. This method offers practical and efficient synthesis of optically active compounds with high enantio and diastereoselectivity (Mukherjee & Martínez, 2011).

Chemical Structure Analysis

Venkatesan et al. (2016) characterized (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid through X-ray crystallography, spectroscopic methods, and quantum chemical calculations. The study provides insights into the molecular interactions and stability of the compound (Venkatesan et al., 2016).

Preclinical Evaluation of Cardiotropic Action

Ivkin and Karpov (2022) conducted a preclinical study of 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid (etmaben), exhibiting cardiotropic action. The study encompassed the mechanism of action, pharmacological effects, toxicity, and pharmacokinetics, indicating a positive safety profile and cardiotropic effect (Ivkin & Karpov, 2022).

Asymmetric Biocatalysis

Li et al. (2013) investigated asymmetric biocatalysis using Methylobacterium Y1-6 for the production of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate. The study highlights the potential of biocatalysis in pharmaceutical synthesis (Li et al., 2013).

Renewable Building Block for Material Science

Trejo-Machin et al. (2017) explored the use of 3-(4-Hydroxyphenyl)propanoic acid as a renewable building block for the synthesis of polybenzoxazine. This approach demonstrates the potential of using sustainable compounds in material science (Trejo-Machin et al., 2017).

Functional Modification in Polymer Science

Aly and El-Mohdy (2015) studied the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including 2-amino-3-(4-hydroxyphenyl)propanoic acid, demonstrating enhanced swelling properties and potential medical applications (Aly & El-Mohdy, 2015).

Corrosion Inhibition

Gupta et al. (2016) synthesized cysteine-based Schiff's bases, including 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid, and evaluated their corrosion inhibition properties on mild steel. These compounds showed significant efficiency, highlighting their potential in corrosion protection (Gupta et al., 2016).

Safety And Hazards

特性

IUPAC Name |

3-(ethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-2-11-6(10)7-4-3-5(8)9/h2-4H2,1H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSPMIBZXMYETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283549 | |

| Record name | 3-[(ethoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Ethoxycarbonyl)amino]propanoic acid | |

CAS RN |

4244-81-9 | |

| Record name | β-Alanine, N-(ethoxycarbonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4244-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 32067 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004244819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC32067 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[(ethoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

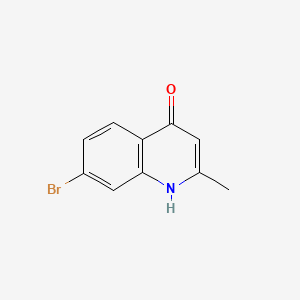

![5-bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1267448.png)

![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1267455.png)